1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride
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Overview
Description
1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride is a chemical compound with the molecular formula C12H6ClF3O2 and a molecular weight of 274.62 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further connected to a carbonyl chloride group. The trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required to achieve these transformations.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is explored for its potential use in drug development due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride involves its reactivity towards nucleophiles and its ability to participate in various chemical reactions. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride can be compared with other trifluoromethoxy-containing compounds, such as trifluoromethoxybenzene and trifluoromethoxytoluene . These compounds share the trifluoromethoxy group but differ in their core structures and reactivity. The naphthalene ring in this compound provides unique electronic and steric properties, making it distinct from other similar compounds .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties, driven by the trifluoromethoxy group and the naphthalene ring, make it a valuable intermediate in various synthetic processes and research applications.
Properties
Molecular Formula |
C12H6ClF3O2 |
---|---|
Molecular Weight |
274.62 g/mol |
IUPAC Name |
1-(trifluoromethoxy)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O2/c13-11(17)9-6-5-7-3-1-2-4-8(7)10(9)18-12(14,15)16/h1-6H |
InChI Key |
HICMUYRFYVSFTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
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